molecular formula C14H19BrN2O B568065 5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole CAS No. 1314985-53-9

5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole

Cat. No. B568065
M. Wt: 311.223
InChI Key: IAJJHJVNODDTOT-UHFFFAOYSA-N
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Description

“5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . It has the empirical formula C11H13BrN2 and a molecular weight of 253.14 . The compound is likely to be a solid .


Synthesis Analysis

While specific synthesis methods for “5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole” are not available, imidazoles in general can be synthesized through various methods . These methods often involve the formation of bonds during the creation of the imidazole ring .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole” is likely to be similar to other imidazoles . It would contain a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions . They are key components in functional molecules used in many applications .

Scientific Research Applications

Imidazole derivatives have a wide range of applications in various scientific fields . Here are some general applications:

  • Pharmaceuticals and Medicine

    • Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They exhibit a wide range of biological and pharmacological activities, including anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral activities, and enzyme inhibitors .
    • The methods of application or experimental procedures vary depending on the specific drug and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro and in vivo models .
    • The outcomes of these studies are typically measured in terms of the compound’s efficacy in treating or preventing a specific disease or condition .
  • Synthetic Chemistry

    • Imidazole derivatives are used as key components in the synthesis of functional molecules .
    • The methods of application involve various chemical reactions, including condensation, ring cyclization, and oxidation conversion .
    • The outcomes are typically new compounds with desired properties, which can be quantitatively measured and statistically analyzed .
  • Industry

    • Imidazole derivatives find applications in industry as ionic liquids and N-heterocyclic carbenes .
    • The methods of application involve using these compounds as solvents or catalysts in various industrial processes .
    • The outcomes can be measured in terms of the efficiency and effectiveness of the industrial process .

properties

IUPAC Name

5-bromo-1-tert-butyl-6-propoxybenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-5-6-18-13-8-12-11(7-10(13)15)16-9-17(12)14(2,3)4/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJJHJVNODDTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C2C(=C1)N(C=N2)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716496
Record name 5-Bromo-1-tert-butyl-6-propoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole

CAS RN

1314985-53-9
Record name 1H-Benzimidazole, 5-bromo-1-(1,1-dimethylethyl)-6-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314985-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-tert-butyl-6-propoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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